2-(5-(4-Fluorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile
Description
2-(5-(4-Fluorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile is a thieno[2,3-d]pyrimidine derivative characterized by a 4-fluorophenyl substituent at the 5-position and an acetonitrile group at the 3-position of the pyrimidine ring. The thienopyrimidine core is a privileged scaffold in medicinal chemistry due to its structural resemblance to purine bases, enabling interactions with biological targets such as enzymes and receptors . This compound’s structural features align with derivatives reported for anti-inflammatory, anticancer, and kinase inhibitory activities .
Properties
IUPAC Name |
2-[5-(4-fluorophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FN3OS/c15-10-3-1-9(2-4-10)11-7-20-13-12(11)14(19)18(6-5-16)8-17-13/h1-4,7-8H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMJXLQZTIMUHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2C(=O)N(C=N3)CC#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-Fluorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with thiophene-2-carboxylic acid, followed by cyclization with a suitable reagent to form the thieno[2,3-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(5-(4-Fluorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the thieno[2,3-d]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents .
Scientific Research Applications
Antitumor Activity
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. A study demonstrated that derivatives of thieno[2,3-d]pyrimidines showed strong inhibitory effects against various cancer cell lines, suggesting that 2-(5-(4-Fluorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile may also possess such properties .
Antibacterial Properties
The antibacterial potential of thieno[2,3-d]pyrimidine derivatives has been documented in several studies. These compounds have been tested against a range of bacterial strains, demonstrating efficacy in inhibiting growth. For example, a related compound was found to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Analgesic and Anti-inflammatory Effects
Recent investigations into the analgesic and anti-inflammatory properties of oxazolones have highlighted their potential as therapeutic agents. The molecular docking studies suggest that compounds similar to this compound could interact effectively with COX-2 enzymes, potentially leading to pain relief comparable to established NSAIDs .
Case Studies
- Antitumor Activity : In a study involving thieno[2,3-d]pyrimidine derivatives, researchers observed that certain compounds led to a marked reduction in tumor size in animal models. The study emphasized the importance of structural modifications in enhancing antitumor efficacy .
- Antibacterial Evaluation : A series of derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated that modifications at the 4-position of the phenyl ring significantly increased antibacterial activity .
Mechanism of Action
The mechanism of action of 2-(5-(4-Fluorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Aryl Substituents : Fluorophenyl groups improve metabolic stability and membrane permeability compared to chlorophenyl or methoxyphenyl analogues .
- Side Chain Flexibility : Compounds with rigid planar cores (e.g., target compound) may exhibit different binding modes than those with flexible side chains (e.g., Z22’s sulfanylpropanamide) .
Pharmacological Activity Comparisons
Anti-Inflammatory Activity
Benzothieno[3,2-d]pyrimidin-4-one derivatives (e.g., compounds 1–11 in ) inhibit COX-2 and iNOS expression in human keratinocytes and macrophages, suppressing PGE2 and IL-8 production . While the target compound shares the pyrimidine core, its acetonitrile substituent may limit anti-inflammatory efficacy compared to sulfonamide or thioether-linked derivatives.
Anticancer and Cytotoxic Effects
N′-Benzylidene-acetohydrazone derivatives () demonstrate cytotoxicity against tumor cells, likely due to hydrazone-mediated DNA intercalation or apoptosis induction . The target compound’s nitrile group may reduce DNA-binding capacity but could enhance kinase inhibition, as seen in c-Met kinase inhibitors with thieno[2,3-d]pyrimidine scaffolds .
Antiviral and Kinase Inhibition
ZINC20896686 (Z22) and related compounds () target Dengue virus NS proteins, while other derivatives () inhibit c-Met kinase. The target compound’s fluorophenyl and acetonitrile groups may favor kinase binding over viral targets, but empirical data are needed.
Biological Activity
The compound 2-(5-(4-Fluorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile is a member of the thienopyrimidine class, which has shown significant promise in various biological activities, particularly in anti-cancer and antimicrobial properties. This article explores the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure
The chemical structure of the compound is characterized by a thieno[2,3-d]pyrimidine core with a fluorophenyl substituent. The molecular formula is .
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
-
Antitumor Activity :
- The compound exhibits potent antitumor effects against various cancer cell lines, including breast cancer and leukemia cells. It functions by inducing apoptosis and inhibiting cell proliferation.
- In vitro studies demonstrated that it effectively decreased the viability of cancer cells in a dose-dependent manner.
-
Antimicrobial Properties :
- Research indicates that this compound possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.
-
Analgesic Effects :
- Preliminary studies suggest that the compound may have analgesic properties, as evidenced by tests such as the acetic acid-induced writhing test in mice, where it significantly reduced pain responses.
Antitumor Studies
A study published in Acta Pharmaceutica evaluated various thienopyrimidine derivatives, including our compound, for their antitumor activity. The findings indicated that compounds with a fluorophenyl group had enhanced cytotoxic effects on cancer cells compared to those without such substitutions .
Antimicrobial Activity
In a comparative analysis of thieno[2,3-d]pyrimidine derivatives, the compound was tested against several bacterial strains. The results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli with MIC values ranging from 8 to 32 µg/mL .
Analgesic Activity
The analgesic potential was assessed using the writhing test in mice. The compound was administered at doses of 50 mg/kg and 100 mg/kg, resulting in a significant reduction in writhing compared to control groups .
Case Studies
- Case Study on Antitumor Efficacy :
- Case Study on Antimicrobial Resistance :
Data Tables
| Biological Activity | Test Methodology | Results |
|---|---|---|
| Antitumor | MTT Assay | 70% viability reduction (MCF-7) |
| Antimicrobial | MIC Testing | Effective against S. aureus (8 µg/mL) |
| Analgesic | Acetic Acid-Induced Writhing Test | Significant pain reduction at 100 mg/kg |
Q & A
Q. Key Data :
| Reaction Step | Yield Range | Critical Parameters |
|---|---|---|
| Cyclocondensation | 40–60% | Temperature (80–120°C), solvent (acetic acid) |
| Alkylation | 50–70% | Base (KCO), solvent (DMF) |
How is the structural integrity of this compound confirmed experimentally?
Basic Question
Structural validation requires a combination of spectroscopic and analytical methods:
- NMR : H and C NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, acetonitrile methylene at δ 4.2–4.5 ppm) .
- IR : Carbonyl (C=O) stretching at 1680–1720 cm and nitrile (C≡N) absorption at 2200–2260 cm .
- X-ray Crystallography : Resolves the fused thienopyrimidine ring system and fluorophenyl orientation .
- HPLC-MS : Purity (>95%) and molecular ion ([M+H] at m/z 304.3) .
Note : Contradictions in spectral data (e.g., unexpected splitting in NMR) may indicate impurities or isomer formation, necessitating repeat synthesis .
How can researchers optimize reaction yields during synthesis?
Advanced Question
Yield optimization requires systematic parameter adjustments:
- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
- Solvent Effects : Replace DMF with acetonitrile or THF to reduce side reactions (e.g., hydrolysis of nitrile groups) .
- Temperature Control : Lower reaction temperatures (e.g., 0–5°C) during nitrile group introduction to prevent decomposition .
- Workflow :
- Design a factorial experiment varying solvent, base, and temperature.
- Monitor progress via TLC or in-situ IR.
- Isolate intermediates to identify yield-limiting steps .
Case Study : A 31% yield improvement was achieved by switching from DMF to NMP (120°C, 16 h) in analogous pyrimidine syntheses .
What mechanisms underlie its biological activity in anticancer research?
Advanced Question
The compound’s bioactivity is linked to its thieno[2,3-d]pyrimidine core, which mimics ATP-binding pockets in kinases:
- Kinase Inhibition : Competes with ATP in kinases like c-Met (IC < 1 µM), disrupting signaling pathways in cancer cells .
- Apoptosis Induction : Upregulates pro-apoptotic proteins (e.g., Bax) and downregulates Bcl-2 in A549 and MCF-7 cell lines .
- Metabolic Stability : The fluorophenyl group enhances lipophilicity and metabolic resistance, prolonging half-life in vitro .
Q. Methodological Insight :
- Perform kinase profiling assays (e.g., Eurofins KinaseProfiler™) to identify targets.
- Validate mechanisms using siRNA knockdown or Western blotting for pathway proteins .
How can researchers resolve contradictions in biological activity data among structural analogs?
Advanced Question
Discrepancies often arise from substituent effects or assay variability. Strategies include:
- Structure-Activity Relationship (SAR) Studies :
- Compare analogs with varying substituents (e.g., 4-methoxyphenyl vs. 4-fluorophenyl) to identify critical pharmacophores .
- Use molecular docking to predict binding affinity differences .
- Standardized Assays :
Example : A thienopyrimidine analog with a furan-2-yl group showed 10× higher cytotoxicity than the fluorophenyl derivative due to enhanced π-π stacking in the kinase active site .
What are the key considerations for designing derivatives with improved pharmacological properties?
Advanced Question
Focus on modifying the acetonitrile side chain and fluorophenyl group:
- Bioisosteric Replacement : Substitute nitrile with carboxylic acid (-COOH) to improve solubility while retaining target binding .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF) on the phenyl ring to boost metabolic stability .
- Prodrug Strategies : Mask the nitrile as a tert-butyl ester to enhance oral bioavailability .
Q. Synthetic Workflow :
Screen substituents using computational tools (e.g., Schrödinger’s QikProp).
Synthesize top candidates via parallel synthesis.
Validate in ADME-Tox assays (e.g., microsomal stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
